2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Acetamide: The brominated indole is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the bromine atom on the indole ring.
2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may confer unique chemical and biological properties, such as increased reactivity in substitution reactions and potential differences in biological activity compared to its analogs.
Properties
Molecular Formula |
C18H15BrN2O3 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22) |
InChI Key |
SFVWRPMDOPYTFM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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